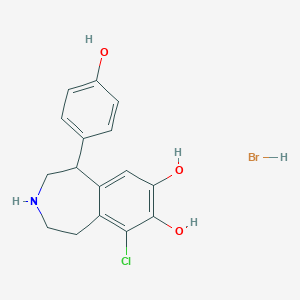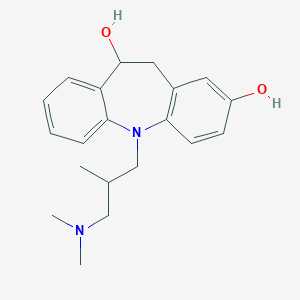
2,10-Dihydroxytrimipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that was first synthesized in the 1950s. It is a derivative of imipramine, which is a widely used antidepressant drug. 2,10-Dihydroxytrimipramine has been the subject of significant scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2,10-Dihydroxytrimipramine involves the inhibition of the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical And Physiological Effects
2,10-Dihydroxytrimipramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
2,10-Dihydroxytrimipramine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of antidepressant drugs on the brain. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Future Directions
There are a number of future directions for research on 2,10-Dihydroxytrimipramine. One area of research is the development of new antidepressant drugs that are based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain.
Synthesis Methods
The synthesis of 2,10-Dihydroxytrimipramine involves the reduction of imipramine using sodium borohydride. The resulting compound is then further treated with hydrochloric acid to produce 2,10-Dihydroxytrimipramine.
Scientific Research Applications
2,10-Dihydroxytrimipramine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
properties
CAS RN |
158798-75-5 |
|---|---|
Product Name |
2,10-Dihydroxytrimipramine |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
InChI Key |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Canonical SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
synonyms |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



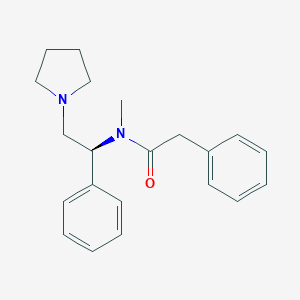


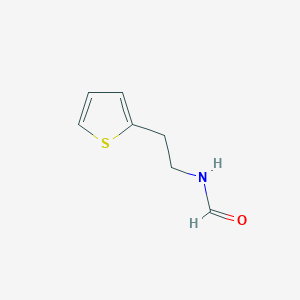
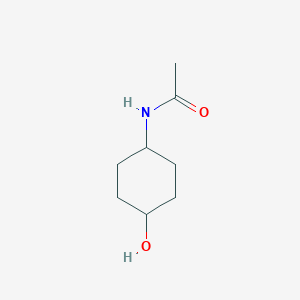
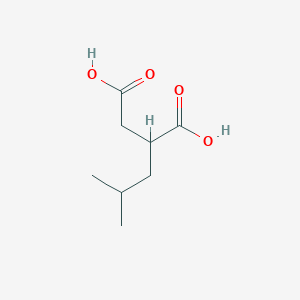
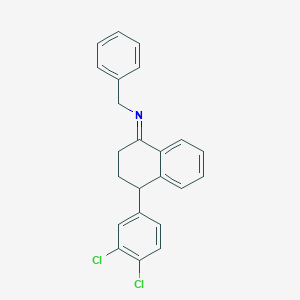
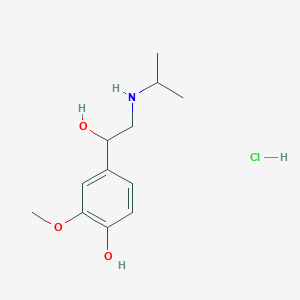
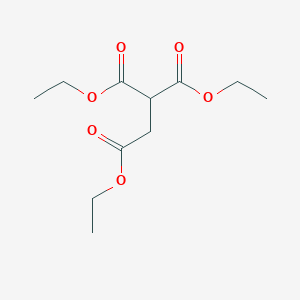



![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
